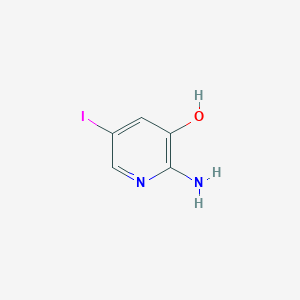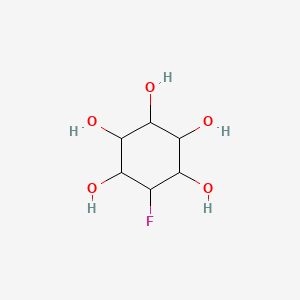![molecular formula C13H18F3NO4 B15124727 (2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 1986906-52-8](/img/structure/B15124727.png)
(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid” is a synthetic organic molecule characterized by its unique bicyclo[111]pentane core and trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the bicyclo[1.1.1]pentane core through a [2+2] cycloaddition reaction.
- Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Coupling of the protected amino acid with the bicyclo[1.1.1]pentane derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of the Boc protecting group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique bicyclo[1.1.1]pentane core and trifluoromethyl group make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study the effects of trifluoromethyl groups on biological activity. It can also be used to investigate the stability and reactivity of bicyclo[1.1.1]pentane derivatives in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the bicyclo[1.1.1]pentane core can provide unique binding interactions with biological targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties. The trifluoromethyl group can impart hydrophobicity and chemical resistance, while the bicyclo[1.1.1]pentane core can provide rigidity and stability.
Wirkmechanismus
The mechanism of action of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and selectivity, while the bicyclo[1.1.1]pentane core can provide unique steric interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclobutyl]acetic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopentyl]acetic acid
Uniqueness
The uniqueness of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” lies in its bicyclo[1.1.1]pentane core, which provides a rigid and compact structure. This can result in unique steric and electronic properties compared to other similar compounds with cyclopropyl, cyclobutyl, or cyclopentyl cores.
Eigenschaften
CAS-Nummer |
1986906-52-8 |
|---|---|
Molekularformel |
C13H18F3NO4 |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C13H18F3NO4/c1-10(2,3)21-9(20)17-7(8(18)19)11-4-12(5-11,6-11)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,20)(H,18,19)/t7-,11?,12?/m1/s1 |
InChI-Schlüssel |
JMKZOZYBIOGWBH-JOYHGCSISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


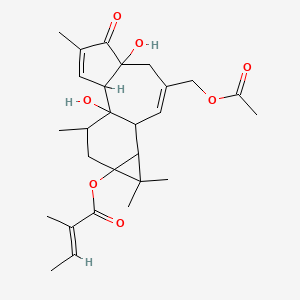
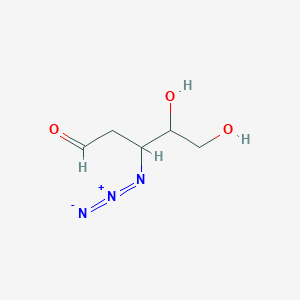
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)

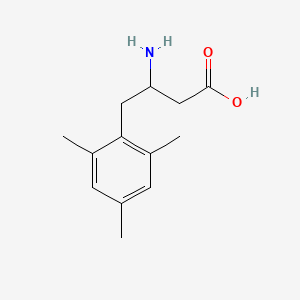
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
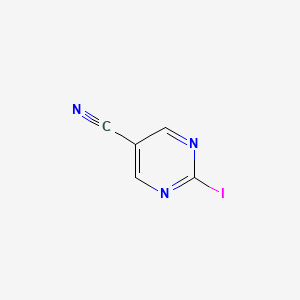
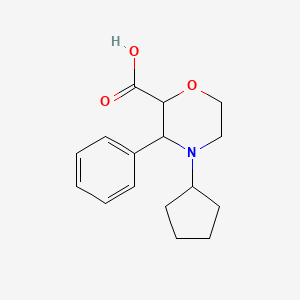
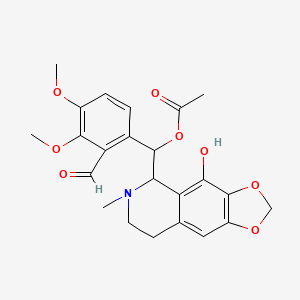
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
